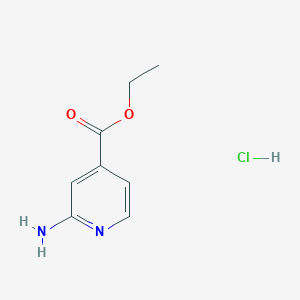![molecular formula C8H20N2O5 B14170466 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72906-08-2](/img/structure/B14170466.png)
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol, also known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer frequently used in biochemistry and molecular biology. It is commonly referred to as Bicine in scientific literature. This compound is known for its ability to maintain enzyme activity and is widely used in electrophoresis and other chromatographic methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization[2][2].
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. The process includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion and minimal by-products[2][2].
Chemical Reactions Analysis
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines and alcohols.
Scientific Research Applications
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is widely used in various scientific research fields:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Maintains enzyme activity in biochemical assays and electrophoresis.
Medicine: Used in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Employed in the production of detergents, emulsifiers, and stabilizers.
Mechanism of Action
The compound exerts its effects primarily through its buffering capacity. It maintains a stable pH environment, which is crucial for enzyme activity and stability. The hydroxyl and amino groups interact with hydrogen ions, thereby regulating the pH of the solution .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-hydroxyethyl)ethylenediamine
- Triethanolamine
- N,N-bis(2-hydroxyethyl)aminoethanesulfonic acid
Uniqueness
Compared to similar compounds, 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol offers a unique combination of buffering capacity and biocompatibility. Its zwitterionic nature allows it to maintain enzyme activity more effectively than other buffers .
Properties
CAS No. |
72906-08-2 |
|---|---|
Molecular Formula |
C8H20N2O5 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
InChI Key |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)N |
Related CAS |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


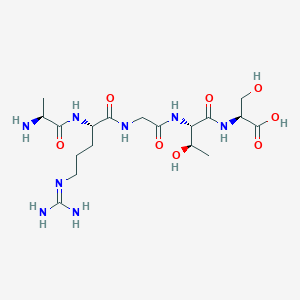
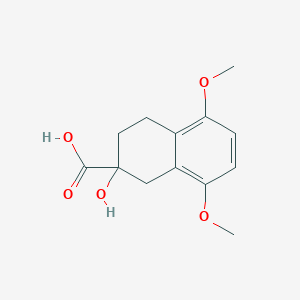

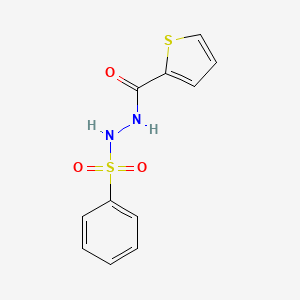
![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)

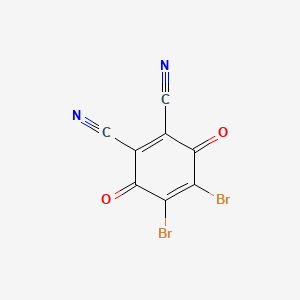
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
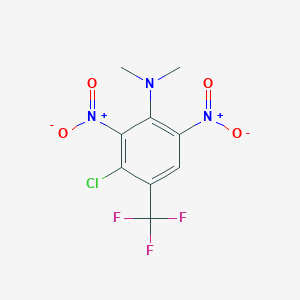
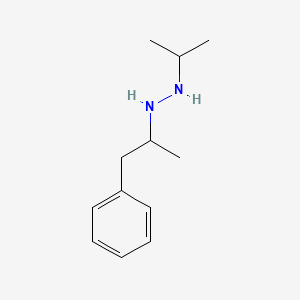
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)


